Product packaging for 2-(2-Chlorophenyl)cyclohexan-1-one(Cat. No.:CAS No. 91393-49-6)

2-(2-Chlorophenyl)cyclohexan-1-one

Cat. No.: B1598211
CAS No.: 91393-49-6
M. Wt: 208.68 g/mol
InChI Key: UOEXWLLNMGAJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chlorophenyl)cyclohexan-1-one, identified by the CAS Number 91393-49-6, is an organic compound featuring a cyclohexanone (B45756) ring substituted at the second position with a 2-chlorophenyl group. cymitquimica.comchemicalbook.com This structure consists of a six-membered carbon ring containing a ketone functional group, with an adjacent chlorinated benzene (B151609) ring. Typically appearing as a colorless to pale yellow liquid, it is soluble in common organic solvents like ethanol (B145695) and ether, but its hydrophobic cyclohexanone core limits its solubility in water. cymitquimica.com Its molecular formula is C₁₂H₁₃ClO, and it has a molecular weight of approximately 208.69 g/mol . chemicalbook.com The compound is a noteworthy subject in academic and industrial research due to its utility as a versatile building block and its relationship to pharmacologically active substances. cymitquimica.comevitachem.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 91393-49-6
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.69 g/mol
Appearance Colorless to pale yellow liquid cymitquimica.com
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited in water cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO B1598211 2-(2-Chlorophenyl)cyclohexan-1-one CAS No. 91393-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEXWLLNMGAJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402558
Record name 2-(2-chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91393-49-6
Record name 2-(2-chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Chlorophenyl Cyclohexan 1 One

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and the synthesis of α-aryl ketones is a notable application of this technology. wikipedia.orgnih.gov These methods offer a direct and often high-yielding route to compounds like 2-(2-chlorophenyl)cyclohexan-1-one.

Buchwald-Hartwig Coupling Adaptations for Alpha-Arylated Ketones

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the α-arylation of ketones. wikipedia.org This method involves the coupling of an aryl halide with a ketone enolate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an appropriate 2-chlorophenyl halide with cyclohexanone (B45756).

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the ketone enolate and subsequent reductive elimination to yield the α-aryl ketone and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of these reactions, with sterically hindered and electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. organic-chemistry.orgresearchgate.net

A specific protocol for the α-arylation of ketones involves the use of a palladium precatalyst, such as [Pd(IHept)(acac)Cl]₂, with a suitable base like sodium tert-butoxide in toluene (B28343). st-andrews.ac.uk This system has proven effective for coupling various aryl chlorides with ketones at low catalyst loadings. st-andrews.ac.uk Another reported method utilizes a catalyst system composed of Pd₂(dba)₃ and a bulky phosphine ligand like Xantphos, with cesium carbonate as the base in toluene at elevated temperatures. chemicalbook.comchemicalbook.com

Table 1: Buchwald-Hartwig Coupling Reaction Parameters

ParameterDetails
Catalyst System Pd₂(dba)₃ / Xantphos or [Pd(IHept)(acac)Cl]₂
Base Cesium carbonate or Sodium tert-butoxide
Solvent Toluene
Temperature 80 °C or higher

Intramolecular Enolate O-Arylation Approaches

While the direct α-arylation of ketones is a primary application, palladium-phosphine catalyzed intramolecular enolate O-arylation of α-arylketones represents a related transformation. chemicalbook.com This reaction is utilized in the preparation of benzofurans from α-arylketones, highlighting the versatility of palladium catalysis in C-O bond formation as well. chemicalbook.com The synthesis of this compound itself, however, is a direct C-C bond-forming arylation.

Classical and Modified Grignard Reaction Routes

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mnstate.eduacechemistry.co.uk The synthesis of this compound can be achieved through a multi-step sequence involving a Grignard reaction as a key step.

Nucleophilic Addition to Cyclohexanone Precursors

One of the foundational methods for creating the carbon framework of this compound involves the nucleophilic addition of a Grignard reagent to cyclohexanone. This reaction typically utilizes 2-chlorophenylmagnesium bromide, which is prepared by reacting an appropriate 2-chlorophenyl halide with magnesium metal in an anhydrous ether solvent. acechemistry.co.uk The Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanone. pearson.com

The initial product of this addition is a magnesium alkoxide intermediate, which upon acidic workup, yields 1-(2-chlorophenyl)cyclohexanol. pearson.com The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.uk

Table 2: Grignard Reaction for 1-(2-chlorophenyl)cyclohexanol Synthesis

Reactant 1Reactant 2SolventProduct
2-Chlorophenylmagnesium bromideCyclohexanoneAnhydrous diethyl ether1-(2-Chlorophenyl)cyclohexanol

Sequential Dehydration and Oxidation Strategies for Intermediate Formation

Following the formation of 1-(2-chlorophenyl)cyclohexanol, a sequence of dehydration and oxidation reactions is necessary to arrive at the target ketone. The alcohol intermediate is first subjected to dehydration, often using an acid catalyst, to form 1-(2-chlorophenyl)cyclohexene. youtube.com This elimination reaction is driven by the formation of a stable alkene. youtube.com

The subsequent step involves the oxidation of the newly formed alkene. One method for this transformation is the use of an oxidizing agent like potassium permanganate, which can cleave the double bond to form a diol that is further oxidized to the desired ketone. Another approach could involve ozonolysis followed by a reductive workup. A more direct oxidation of the secondary alcohol, 1-(2-chlorophenyl)cyclohexanol, to the ketone can also be considered using oxidizing agents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC). Some modern synthetic strategies may also employ palladium-catalyzed aerobic dehydrogenation of cyclohexanone imine derivatives to form the corresponding arylamines, which can then be converted to the ketone. nih.govelsevierpure.comtohoku.ac.jp

Friedel-Crafts Acylation Strategies Utilizing Chlorobenzene (B131634) Derivatives

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. chemguide.co.uknih.gov This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic substrate. libretexts.orgsemanticscholar.org

For the synthesis of this compound, a Friedel-Crafts acylation strategy would involve the reaction of chlorobenzene with a cyclohexanone-derived acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). evitachem.com The reaction proceeds by the formation of an acylium ion, which then acts as the electrophile and attacks the chlorobenzene ring. libretexts.org

A critical consideration in Friedel-Crafts reactions is the directing effect of the substituent on the aromatic ring. In the case of chlorobenzene, the chlorine atom is a deactivating but ortho-, para-directing group. Therefore, the acylation will yield a mixture of ortho and para isomers. The desired this compound would be the ortho-substituted product. Separation of these isomers would be a necessary subsequent step. The reaction conditions, including temperature, must be carefully controlled to prevent side reactions.

Transition Metal-Free Synthetic Approaches

Recent advancements in organic synthesis have led to the development of novel, transition-metal-free pathways for the α-arylation of ketones. These methods offer significant advantages by avoiding the cost, toxicity, and challenging removal of metal catalysts. For the synthesis of this compound, two prominent metal-free strategies involve oxyallyl cation capture and the application of arylboronic acids.

Oxyallyl Cation Capture Methodologies

A sophisticated, transition-metal-free synthetic route for α-aryl ketones like this compound utilizes the in-situ generation and capture of oxyallyl cations. Oxyallyl cations are versatile three-carbon synthons that can participate in various cycloaddition reactions, including (3+2) cycloadditions, to form five-membered rings. nih.govnih.gov In this context, the reaction proceeds not as a cycloaddition but as a direct arylation.

The general strategy involves reacting an α-tosyloxy ketone with an arylboronic acid in a high-boiling solvent such as mesitylene (B46885) at elevated temperatures (e.g., 110°C). The reaction is facilitated by a base, like triethylamine (B128534), and can be enhanced by specific additives. The oxyallyl cation, generated from the α-tosyloxy ketone precursor, acts as an electrophile that is subsequently captured by the nucleophilic arylboronic acid, leading to the formation of the C-C bond at the α-position of the ketone. This method is noted for its potential to achieve moderate to good yields, depending on the specific substrates and conditions employed. A key advantage of this approach is the avoidance of transition metal-based waste and toxic byproducts, aligning with the principles of green chemistry.

Arylboronic Acid Applications in Synthesis

Arylboronic acids are highly valuable reagents in modern organic synthesis, primarily known for their role in the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov However, their utility extends to transition-metal-free transformations. In the synthesis of this compound, 2-chlorophenylboronic acid serves as the aryl source in the oxyallyl cation capture method.

Boronic acids are generally stable, crystalline solids with low toxicity, making them easy to handle. nih.gov They can be synthesized through various methods, including the Ir-catalyzed borylation of arenes followed by oxidative cleavage, which provides an efficient route that avoids the need for halogenated arenes and is tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org In the metal-free α-arylation of ketones, the arylboronic acid functions as a potent nucleophile to trap the electrophilic oxyallyl cation. This application showcases the expanding role of boronic acids beyond traditional metal-catalyzed cross-coupling reactions, providing a more sustainable synthetic pathway. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving optimal outcomes in the synthesis of this compound requires careful tuning of various reaction parameters. The choice of catalyst, solvent polarity, temperature, and the presence of additives can significantly impact the yield and selectivity of the final product.

For the transition-metal-free synthesis via oxyallyl cation capture, a systematic study of reaction conditions is crucial. Key parameters that influence the reaction's efficiency include the base, solvent, temperature, and additives. For instance, the addition of (D)-tartaric acid has been shown to enhance the yield in the oxyallyl cation capture method. Temperature control is also critical; for many syntheses, maintaining a specific temperature range (e.g., 60–80°C) is necessary to prevent side reactions like dehalogenation.

The table below illustrates typical parameters that are optimized in related ketone syntheses to maximize yield and selectivity.

ParameterVariationEffect on Yield/SelectivityReference
AdditiveNone vs. (D)-Tartaric AcidAddition of (D)-tartaric acid enhances yield in the oxyallyl cation capture method.
Temperature60°C vs. 80°C vs. 110°CHigher temperatures (110°C) are used for the oxyallyl cation method. For other methods, precise control (60-80°C) is needed to prevent side reactions.
BaseTriethylamine, NaOH, DBU, Na₂CO₃The choice of base is critical; organic bases like triethylamine are used in the oxyallyl method, while some reactions show high performance with NaOH and inactivity with DBU or Na₂CO₃. researchgate.net researchgate.net
SolventMesitylene, Toluene, THF, DioxaneHigh-boiling non-coordinating solvents like mesitylene are effective for the oxyallyl route. Solvent polarity can significantly influence reaction outcomes.
Catalyst Loading0.5 mol% vs. 1.5 mol% vs. 2 mol%In catalyst-driven reactions, optimizing the loading is key to balancing reaction rate and cost-effectiveness. nih.gov

Mechanistic Investigations of Transformations Involving 2 2 Chlorophenyl Cyclohexan 1 One

Elucidation of Ketone Moiety Reaction Mechanisms

The ketone functional group is a cornerstone of the reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one, primarily undergoing nucleophilic addition and reduction reactions. The electronic environment of the carbonyl carbon is rendered electrophilic by the electronegative oxygen atom, making it a prime target for nucleophiles.

Detailed Nucleophilic Addition Pathways

Nucleophilic addition to the carbonyl group of this compound is a fundamental transformation that proceeds via a well-established two-step mechanism: nucleophilic attack followed by protonation. A key example of this is the Grignard reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.comchemtube3d.com

The mechanism begins with the nucleophilic attack of the carbanionic carbon from an organometallic reagent, such as a Grignard reagent (R-MgX), on the electrophilic carbonyl carbon. libretexts.org This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. youtube.com The subsequent addition of a proton source, typically a dilute acid in a workup step, protonates the negatively charged oxygen to yield the final alcohol product. youtube.comchemtube3d.com

A pertinent example is the synthesis of the parent structure itself, which can be conceptualized through the addition of a 2-chlorophenyl magnesium bromide Grignard reagent to cyclohexanone (B45756). This reaction forms 1-(2-chlorophenyl)cyclohexan-1-ol, which is then oxidized to the target ketone.

Table 1: Key Steps in Nucleophilic Addition to a Ketone

StepDescriptionIntermediate
1 The nucleophile (e.g., R⁻ from a Grignard reagent) attacks the electrophilic carbonyl carbon.Tetrahedral Alkoxide
2 The pi bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom.Tetrahedral Alkoxide
3 A proton source is added in a subsequent workup step to protonate the alkoxide ion.Final Alcohol Product

This pathway is not limited to Grignard reagents; other organometallic compounds like organolithium reagents follow a similar mechanistic route. saskoer.ca The presence of the bulky 2-chlorophenyl group at the alpha-position can introduce significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially leading to diastereoselective outcomes.

Reductive Transformation Mechanisms

The reduction of the ketone moiety in this compound to a secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, is another critical transformation governed by nucleophilic addition principles. This reaction is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This process is analogous to the Grignard addition, forming a tetrahedral alkoxide intermediate which is subsequently protonated during workup to yield the alcohol.

For substituted cyclohexanones, the stereochemical outcome of the reduction is of paramount importance. The hydride can attack from two distinct faces: the axial face or the equatorial face. cdnsciencepub.comyoutube.com The trajectory of the attack is dictated by steric and electronic factors, primarily the steric hindrance imposed by substituents on the cyclohexanone ring. cdnsciencepub.comvub.ac.be

In the case of this compound, the 2-chlorophenyl group at an alpha-position presents a significant steric barrier. Generally, for a large substituent at the alpha-position, the reducing agent preferentially attacks from the face opposite to this group to minimize steric clash. This leads to the formation of a specific diastereomer of the resulting alcohol. For instance, reduction with triisobutylaluminum (B85569) has been shown to be highly stereoselective in substituted cyclohexanones. oup.comacs.org The exact ratio of cis to trans alcohol products depends on the specific reducing agent used and the reaction conditions, which can modulate the effective size of the nucleophilic hydride species. vub.ac.be

Alpha-Carbon Reactivity and Enolate Chemistry Mechanisms

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized. This property is the foundation for a rich field of chemical transformations.

Mechanism of Palladium-Catalyzed Alpha-Arylation

The palladium-catalyzed alpha-arylation of ketones, often referred to as the Buchwald-Hartwig amination, is a powerful modern method for forming carbon-carbon bonds between an aromatic ring and the α-carbon of a ketone. nih.gov This reaction can be applied to substrates like this compound to introduce an additional aryl group at the alpha position. A synthetic protocol for a closely related transformation involves reacting a ketone with phenyl iodide in the presence of a palladium catalyst system. chemicalbook.com

The generally accepted catalytic cycle for this transformation consists of three main stages: nih.govorganic-chemistry.org

Oxidative Addition: The cycle begins with a low-valent Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (Ar-X). This step forms a Pd(II) intermediate, [Ar-Pd(II)-X]. The efficiency of this step is often enhanced by using electron-rich, bulky phosphine (B1218219) ligands, such as Xantphos. organic-chemistry.org

Enolate Formation and Transmetalation: In the presence of a base (e.g., Cs₂CO₃ or NaOᵗBu), the ketone is deprotonated to form an enolate. organic-chemistry.org This enolate then displaces the halide on the Pd(II) complex in a step known as transmetalation, forming an arylpalladium enolate intermediate, [Ar-Pd(II)-Enolate].

Reductive Elimination: The final step is the reductive elimination from the arylpalladium enolate intermediate. In this step, the new C-C bond is formed between the aryl group and the alpha-carbon of the ketone, yielding the α-arylated ketone product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Table 2: Catalytic Cycle of Palladium-Catalyzed Alpha-Arylation

StageReactantsCatalyst StateKey TransformationProduct of Stage
Oxidative Addition Aryl Halide (Ar-X)Pd(0) → Pd(II)Pd inserts into the Ar-X bond.[Ar-Pd(II)-X]
Transmetalation Ketone EnolatePd(II)Enolate displaces halide on Pd.[Ar-Pd(II)-Enolate]
Reductive Elimination -Pd(II) → Pd(0)C-C bond forms, product released.α-Arylated Ketone

This methodology allows for the construction of complex molecular architectures under relatively mild conditions. researchgate.net

Oxidative Generation of Alpha-Carbonyl Radicals

Traditional enolate chemistry involves the alpha-carbon acting as a nucleophile. However, modern synthetic methods have enabled the "umpolung" or reversal of this polarity, allowing the alpha-carbon to react as an electrophile. This can be achieved through the generation of radical intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for generating ketyl radicals from ketones under mild conditions. nih.gov The mechanism typically involves a photocatalyst which, upon excitation by light, engages in a single-electron transfer (SET) with the ketone. This process generates a ketyl radical anion, which can then participate in various C-C bond-forming reactions. nih.gov

Another approach involves the use of hypervalent iodine reagents to achieve oxidative α-functionalization. acs.org In this process, the ketone is transformed in a way that makes the α-position susceptible to attack by external nucleophiles. While not always proceeding through a discrete radical, this strategy effectively reverses the inherent nucleophilicity of the alpha-carbon. These advanced methods complement traditional enolate chemistry and open new avenues for the functionalization of ketones like this compound.

Aromatic Ring Reactivity Mechanisms

The 2-chlorophenyl group of the molecule is an aromatic ring and is susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.commasterorganicchemistry.com The position of substitution on the ring is directed by the two existing substituents: the chlorine atom and the alkyl group (the cyclohexanone ring attached at C1).

The directing effects of these substituents are a result of the interplay between inductive and resonance effects:

Chloro Group: Halogens are deactivating yet ortho-, para-directing. The chlorine atom is highly electronegative and withdraws electron density from the ring inductively, making the ring less reactive than benzene (B151609) (deactivating). However, it possesses lone pairs of electrons that can be donated to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions. msu.edu

Alkyl Group (Cyclohexanone moiety): Alkyl groups are activating and ortho-, para-directing. They donate electron density to the ring through an inductive effect, thereby activating the ring towards electrophilic attack and stabilizing the intermediates formed from ortho and para attack. libretexts.orgchemguide.co.uk

In this compound, these two groups have opposing inductive effects but cooperative directing effects. The chlorine deactivates the ring, while the alkyl group activates it. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. Given the substitution pattern, the open positions on the aromatic ring are C3', C4', C5', and C6'.

The chloro group at C2' directs to C4' (para) and C6' (ortho).

The alkyl group at C1' directs to C3' (ortho) and C5' (para).

Therefore, electrophilic attack is predicted to occur at the C3', C4', C5', and C6' positions, with the precise outcome influenced by the steric bulk of the electrophile and the relative strengths of the directing groups. Attack at the C6' position, being ortho to both the bulky cyclohexanone and the chloro group, would likely be sterically hindered.

It is important to note that some reactions, such as nitration, have been observed to occur on the cyclohexanone ring itself at the alpha-position rather than on the aromatic ring, leading to products like 2-(2-Chlorophenyl)-2-nitrocyclohexanone (B10855933). nih.gov This highlights the competitive reactivity between the different sites within the molecule.

Electrophilic Aromatic Substitution Potentials of the Chlorophenyl Group

The chlorophenyl group in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the chlorine atom and the cyclohexanone moiety. However, under forcing conditions and with the appropriate choice of electrophile and catalyst, substitution can be achieved. The chlorine atom, being an ortho, para-director, will direct incoming electrophiles to the positions ortho and para to itself. uci.edu However, the steric hindrance imposed by the adjacent cyclohexanone ring can influence the regioselectivity of these reactions.

A common example of electrophilic aromatic substitution is Friedel-Crafts acylation, where a chlorobenzene (B131634) derivative can react with a cyclohexanone precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.com The catalyst plays a crucial role in activating the acylating agent, making it a more potent electrophile. libretexts.org The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, also known as a benzenium ion or σ-complex, followed by the loss of a proton to restore the aromaticity of the ring. uci.edulibretexts.org

Reaction Type Reagent/Catalyst Key Mechanistic Features
Friedel-Crafts AcylationAcylating agent, AlCl₃Generation of an acylium ion electrophile by the Lewis acid. Attack of the aromatic ring on the electrophile to form a σ-complex. Deprotonation to restore aromaticity.
NitrationHNO₃, H₂SO₄Formation of the nitronium ion (NO₂⁺) electrophile. The reaction is often accelerated by the presence of a strong acid catalyst. masterorganicchemistry.com
HalogenationX₂ (Cl₂, Br₂), FeX₃Polarization of the halogen molecule by the Lewis acid to create a more potent electrophile. uci.edumasterorganicchemistry.com

Interactive Data Table: Electrophilic Aromatic Substitution of Chlorobenzene Derivatives

This table provides a general overview of electrophilic aromatic substitution on chlorobenzene, which serves as a model for understanding the behavior of the chlorophenyl group in the title compound.

ElectrophileProduct(s)General Observations
NO₂⁺o-Nitrochlorobenzene, p-NitrochlorobenzeneThe nitro group is introduced onto the aromatic ring.
Br⁺o-Bromochlorobenzene, p-BromochlorobenzeneA bromine atom is substituted onto the aromatic ring.
RCO⁺o-Chloroacetophenone, p-ChloroacetophenoneAn acyl group is added to the aromatic ring.

Cross-Coupling Mechanisms Involving the Chlorine Atom

The chlorine atom on the phenyl ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling. In this reaction, the chlorophenyl group can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three key steps: oxidative addition of the palladium catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final coupled product and regenerate the palladium catalyst.

Another important cross-coupling reaction is the Ullmann condensation, which is used to form diaryl ethers. This reaction typically involves the use of a copper catalyst and a base.

Cross-Coupling Reaction Catalyst/Reagents Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃2-(2-Biphenyl)cyclohexan-1-one44%
Ullmann CondensationCuI, 1,10-phenanthroline2-(2-Phenoxy)cyclohexan-1-one37%

Interactive Data Table: Mechanistic Steps in Suzuki-Miyaura Coupling

StepDescription
Oxidative AdditionThe palladium(0) catalyst inserts into the C-Cl bond of this compound, forming a palladium(II) complex.
TransmetalationThe organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
Reductive EliminationThe two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

The choice of catalyst and solvent system exerts a profound influence on the reaction mechanisms and outcomes of transformations involving this compound.

Catalysts:

In electrophilic aromatic substitution reactions, Lewis acids like AlCl₃ are essential for activating the electrophile. The strength of the Lewis acid can affect the reaction rate and selectivity. For cross-coupling reactions, the nature of the palladium or copper catalyst, including the ligands coordinated to the metal center, is critical. The ligands can influence the catalyst's stability, solubility, and reactivity, thereby impacting the efficiency of the catalytic cycle.

Solvent Systems:

The polarity of the solvent can significantly affect reaction rates and mechanisms. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often used for cross-coupling reactions as they can dissolve the reactants and stabilize charged intermediates in the catalytic cycle. caymanchem.com In contrast, nonpolar solvents may be preferred for other types of reactions. The solubility of this compound in various organic solvents allows for flexibility in reaction design.

Temperature is another critical parameter that can influence reaction mechanisms. For instance, in Friedel-Crafts acylation, controlling the temperature is crucial to prevent side reactions like dehalogenation.

Reaction Type Catalyst/Solvent Influence on Mechanism
Friedel-Crafts AcylationAlCl₃ in an inert solventActivates the acylating agent, facilitating electrophilic attack on the aromatic ring.
Suzuki-Miyaura CouplingPd(PPh₃)₄ in a polar aprotic solvent (e.g., DMF)The polar solvent helps to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. The phosphine ligands on the palladium catalyst influence its reactivity and stability.
Ullmann CondensationCuI in a polar solventThe copper catalyst facilitates the coupling of the aryl halide with an alcohol or phenol.

Stereochemical Considerations and Chiral Synthesis of 2 2 Chlorophenyl Cyclohexan 1 One and Its Derivatives

Analysis of Stereogenic Centers and Enantiomeric Forms

The molecular structure of 2-(2-chlorophenyl)cyclohexan-1-one contains a single stereogenic center, which is a carbon atom bonded to four different substituent groups. This chiral center is located at the C2 position of the cyclohexanone (B45756) ring, the point of attachment for the 2-chlorophenyl group. The four distinct groups attached to this carbon are: the 2-chlorophenyl group, the carbonyl group (C1 of the ring), a methylene (B1212753) group (C3 of the ring), and a hydrogen atom.

The presence of this single chiral center means that the compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These are designated as (R)-2-(2-chlorophenyl)cyclohexan-1-one and (S)-2-(2-chlorophenyl)cyclohexan-1-one, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

For derivatives of this compound, additional stereogenic centers may be introduced. For instance, a reaction at the carbonyl group could create a new chiral center at C1, and substitutions at other positions on the cyclohexyl ring could also introduce chirality. In a molecule with 'n' chiral centers, a maximum of 2n stereoisomers can exist. acs.org When more than one stereocenter is present, the stereoisomers can be either enantiomers or diastereomers (stereoisomers that are not mirror images of each other).

Table 1: Stereoisomers of this compound

Stereoisomer Absolute Configuration Relationship
Enantiomer 1 (R)-2-(2-chlorophenyl)cyclohexan-1-one Enantiomeric Pair

Development of Stereoselective Synthetic Approaches

Synthesizing enantiomerically pure forms of this compound requires stereoselective methods that can control the formation of the chiral center at the C2 position.

A primary strategy for the enantioselective synthesis of α-aryl ketones is the use of asymmetric catalysis, particularly transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed α-arylation of ketones is a powerful method for forming the crucial carbon-carbon bond between the cyclohexanone and the chlorophenyl ring. berkeley.edu

To achieve enantioselectivity, a chiral ligand is coordinated to the palladium catalyst. This chiral complex creates a three-dimensional environment that favors the formation of one enantiomer over the other. Research has demonstrated the effectiveness of various chiral phosphine (B1218219) ligands, such as those derived from BINOL or P-chiral monophosphorus ligands like 3-Pent-BIDIME, in catalyzing the asymmetric α-arylation of ketones and related ester compounds with aryl halides or triflates. berkeley.edunih.gov The reaction typically involves generating a ketone enolate, which then undergoes cross-coupling with an aryl halide, such as 2-chlorobromobenzene, in the presence of the chiral palladium catalyst. bris.ac.uknih.gov The choice of ligand, base, and reaction conditions is critical for achieving high yields and high enantiomeric excess (ee). scilit.com

For the synthesis of derivatives of this compound that contain multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is essential. The pre-existing stereocenter at C2 can influence the stereochemical outcome of subsequent reactions on the cyclohexanone ring.

For example, nucleophilic addition to the carbonyl group at C1 will generate a new stereocenter. The incoming nucleophile can attack from either the axial or equatorial face of the ring. The preferred direction of attack is governed by a combination of steric and electronic factors, often influenced by the conformation of the substituted cyclohexanone ring. The bulky 2-chlorophenyl group at the adjacent C2 position will sterically hinder one face of the carbonyl, leading to a diastereoselective addition. nih.govnih.gov Cascade reactions, such as a Michael addition followed by an intramolecular cyclization, can also be designed to produce highly substituted cyclohexanone derivatives with excellent diastereoselectivity. nih.gov

Chiral Resolution Techniques for Enantiopure Compounds

When a synthetic route produces a racemic mixture, the enantiomers must be separated through a process called chiral resolution.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For α-aryl ketones, polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and cyclofructan-based CSPs have proven to be highly effective. nih.govresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different stabilities, leading to different retention times on the column and allowing for their separation. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation. nih.govnih.gov Supercritical fluid chromatography (SFC) offers a faster alternative to HPLC for some chiral separations. nih.gov

Table 2: Chiral Stationary Phases for α-Aryl Ketone Resolution

Chiral Stationary Phase (CSP) Type Common Examples Separation Principle
Polysaccharide-based Chiralcel® OD, Chiralpak® AD Inclusion, hydrogen bonding, dipole-dipole interactions
Cyclofructan-based Larihc® CF6-P Inclusion complexing, hydrogen bonding

A classic method for resolving racemates of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. libretexts.org While this compound itself is neutral, a derivative containing a basic group (such as an amine) or an acidic group could be resolved using this technique.

The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid to resolve a racemic base). libretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. rsc.orgrsc.org Once a diastereomeric salt is isolated in pure form, the original enantiomer can be recovered by a simple acid-base reaction to remove the resolving agent. libretexts.org

Impact of Stereochemistry on Chemical Reactivity and Derivative Formation

The stereochemistry of this compound, which possesses a chiral center at the C2 position, is a critical determinant of its chemical reactivity and the stereochemical outcome of its derivatives. The spatial arrangement of the 2-chlorophenyl group, either in an (R) or (S) configuration, dictates the molecule's interaction with chiral reagents and catalysts and influences the trajectory of approaching reactants. This stereochemical influence is fundamental in the synthesis of biologically active derivatives, where specific stereoisomers often exhibit desired therapeutic effects while others may be less active or associated with different effects.

The reactivity of the carbonyl group in this compound is significantly affected by the adjacent stereocenter. Nucleophilic attack on the carbonyl carbon, a key reaction for this class of compounds, can proceed from two distinct faces, leading to diastereomeric products. The bulky 2-chlorophenyl substituent creates a sterically hindered environment, influencing whether a nucleophile will approach from the axial or equatorial face of the cyclohexanone ring. This inherent facial bias is a cornerstone of stereoselective synthesis, allowing for the preferential formation of one diastereomer over another.

Kinetic Resolution and Enantioselective Reactions

The differential reaction rates of the (R) and (S) enantiomers of this compound with a chiral reagent or catalyst form the basis of kinetic resolution. researchgate.net This technique allows for the separation of a racemic mixture by converting one enantiomer into a product at a faster rate than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

A prominent example of this differential reactivity is the asymmetric Baeyer-Villiger oxidation. In studies on racemic 2-arylcyclohexanones, chiral catalysts have been used to achieve kinetic resolution, producing enantioenriched lactones. researchgate.net For instance, the oxidation of racemic 2-arylcyclohexanones using a chiral N,N′-dioxide–Sc(III) complex catalyst can preferentially oxidize one enantiomer, leading to the formation of an optically active lactone and leaving the unreacted ketone in an enantioenriched form. researchgate.net This process demonstrates that the two enantiomers exhibit distinct reactivity profiles under chiral conditions.

Similarly, the kinetic resolution of racemic 3-substituted cyclohexanones has been achieved through asymmetric Baeyer-Villiger oxidation, yielding two different regioisomeric lactones with high enantioselectivity. This parallel kinetic resolution (PKR) highlights how the stereochemistry of the starting ketone directs the reaction down different pathways.

Table 1: Parallel Kinetic Resolution of 3-Aryl Cyclohexanones via Asymmetric Baeyer-Villiger Oxidation

Entry3-Aryl SubstituentYield of Lactone Isomer 1 (%)ee of Lactone Isomer 1 (%)Yield of Lactone Isomer 2 (%)ee of Lactone Isomer 2 (%)
1Phenyl42804191
24-Methylphenyl40834194
34-Methoxyphenyl41824097
44-Fluorophenyl42814196
54-Chlorophenyl40824195
64-Bromophenyl41834096
73-Chlorophenyl42804094

This table is generated based on data from studies on 3-aryl cyclohexanones, which serve as a model to illustrate the principles of kinetic resolution applicable to 2-arylcyclohexanones like this compound. nih.gov

Formation of Stereisomeric Derivatives: The Case of Ketamine and Norketamine

The most significant impact of the stereochemistry of this compound is seen in the synthesis of its amine derivatives, particularly ketamine and its primary metabolite, norketamine. Ketamine has a second chiral center created upon amination, but its stereochemistry is dependent on the configuration of the starting material or the synthetic route.

The two enantiomers of ketamine, (S)-ketamine (esketamine) and (R)-ketamine (arketamine), exhibit different pharmacological profiles. nih.gov (S)-ketamine, for instance, has a higher binding affinity for the NMDA receptor than the (R)-enantiomer. worldwidejournals.com Consequently, the enantioselective synthesis of each isomer is of high importance.

Asymmetric syntheses of (S)-ketamine often rely on controlling the stereochemistry during the conversion from a precursor. For example, methods have been developed that use chiral auxiliaries, such as tert-butanesulfinamide (TBSA), which react with a precursor ketone to form a chiral imine. researchgate.net Subsequent nucleophilic addition is directed by the chiral auxiliary, leading to the desired stereoisomer of the final amine product after removal of the auxiliary. researchgate.net Other approaches involve the stereocontrolled reduction of an intermediate or an allyl cyanate-to-isocyanate rearrangement to transfer chirality from a pre-existing stereocenter to the one required in the final product, achieving high enantiomeric excess (e.g., 87% ee). elsevierpure.com

The synthesis of norketamine enantiomers also relies on stereochemical control. Resolution of racemic norketamine can be achieved by fractional crystallization of its diastereomeric salts with a chiral acid, such as tartaric acid. researchgate.net Furthermore, asymmetric syntheses have been developed utilizing processes like Sharpless asymmetric dihydroxylation to set the stereochemistry early in the synthetic sequence, which is then carried through to the final norketamine enantiomer. researchgate.net The stereochemistry of norketamine itself influences its further metabolism to hydroxynorketamines, with different enzymes acting on the (S) and (R) forms. nih.gov

The reduction of the carbonyl in this compound to a hydroxyl group creates 2-(2-chlorophenyl)cyclohexan-1-ol, which has two chiral centers, leading to the formation of diastereomers (cis and trans isomers). The ratio of these diastereomers is highly dependent on the reducing agent used and the steric hindrance posed by the 2-chlorophenyl group, which directs the hydride attack. The resulting diastereomeric alcohols have different physical properties and chemical reactivities, allowing for their separation and selective use in further derivative synthesis.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of 2-(2-Chlorophenyl)cyclohexan-1-one, offering detailed information about the hydrogen and carbon atomic environments.

One-dimensional NMR provides fundamental data on the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals for both the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in the downfield region between δ 7.17 and 7.37 ppm. rsc.org The proton at the chiral center (the carbon connecting the two rings) is observed as a doublet of doublets around δ 4.10 ppm, indicating its coupling to adjacent methylene (B1212753) protons. rsc.org The remaining cyclohexanone protons produce a complex series of multiplets in the upfield region, generally between δ 1.79 and 2.59 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon of the ketone group, typically appearing around δ 210.0 ppm. rsc.org The carbon atoms of the aromatic ring resonate in the δ 126.0 to 137.3 ppm range. rsc.org The carbon atom at the point of substitution on the cyclohexanone ring (C2) shows a signal around δ 57-58 ppm, while the other aliphatic carbons of the cyclohexanone ring appear at higher field strengths. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Atom Type Chemical Shift (δ, ppm) Multiplicity / Notes
¹H (Aromatic) 7.37 d, J = 8.0 Hz, 1H
¹H (Aromatic) 7.29-7.17 m, 3H
¹H (CH) 4.10 dd, J = 12.7, 5.3 Hz, 1H
¹H (CH₂) 2.59-2.46 m
¹H (CH₂) 2.31-2.19 m
¹H (CH₂) 2.11-2.02 m
¹H (CH₂) 1.93-1.79 m
¹³C (C=O) ~210.0 Carbonyl
¹³C (Aromatic) 126.0 - 137.3 Aromatic carbons
¹³C (CH) ~57.5 C2 of cyclohexanone
¹³C (CH₂) 25.4 - 42.3 Other cyclohexanone carbons

Data sourced from a representative study and may vary slightly based on experimental conditions. rsc.org

Two-dimensional NMR techniques are employed to resolve ambiguities and confirm the structural assignments made from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment establishes proton-proton (¹H-¹H) coupling relationships. wikipedia.orgyoutube.com It would show cross-peaks connecting the signal of the methine proton at C2 to the adjacent methylene protons at C3 and C6 of the cyclohexanone ring. This confirms the connectivity within the aliphatic ring system. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgsdsu.edu For this compound, an HMQC or HSQC spectrum would definitively link each proton signal in the cyclohexanone ring to its corresponding carbon signal, confirming the ¹H and ¹³C assignments. libretexts.org For instance, the proton signal at δ 4.10 ppm would show a cross-peak with the carbon signal around δ 57.5 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

While the parent compound is neutral, its derivatives, such as hydroxylated metabolites or synthetic analogues, are often analyzed using ESI-MS/MS. nih.gov This "soft" ionization technique typically produces a protonated molecular ion [M+H]⁺. In tandem mass spectrometry (MS/MS), this parent ion is isolated and fragmented to produce a daughter ion spectrum. For derivatives like 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, a characteristic fragmentation would be the loss of a water molecule (H₂O). mdpi.com This technique is particularly valuable in metabolic studies and for identifying related compounds in complex mixtures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide crucial information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is observed in the region of 1700-1725 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclohexanone ring. nist.gov The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl bond of the chlorophenyl group also gives rise to a characteristic absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light due to electronic transitions within the molecule. sci-hub.se The spectrum of this compound is characterized by absorptions arising from the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. utoronto.ca Conjugated systems typically show absorption at longer wavelengths. sci-hub.seutoronto.ca The chlorophenyl-substituted cyclohexanone structure would be expected to show characteristic absorbance maxima that help to confirm the presence of this conjugated system.

Table 2: Summary of Spectroscopic Data for this compound

Technique Key Feature Observed Value/Region
IR Carbonyl (C=O) Stretch ~1715 cm⁻¹
IR Aromatic C=C Stretch ~1450-1600 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) ~210.0 ppm
¹H NMR Aromatic Protons ~7.1-7.4 ppm
UV-Vis π → π* & n → π* transitions Characteristic absorbance maxima

| MS (EI) | Molecular Ion (M⁺) | m/z ~208 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For instance, X-ray crystallography is the definitive method for resolving stereochemical ambiguities, which is particularly critical for chiral derivatives of the title compound, such as 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride. The analysis of a related compound, racemic 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, provides a clear example of the detailed structural information that can be obtained. A study published in Green Chemistry reported its crystal structure, offering unambiguous proof of its molecular conformation and packing in the solid state. nih.gov

The crystallographic data for this related amine derivative illustrates the type of detailed structural parameters obtained from a single-crystal XRD experiment. Such data is foundational for structure-activity relationship (SAR) studies and for understanding the physical properties of the solid material. In another instance, single-crystal X-ray diffraction was used to confirm the identity of 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933), a precursor compound. chemicalbook.com

Table 1: Illustrative Crystallographic Data for a Related Compound: Racemic 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one nih.gov

ParameterValue
COD Number7232516
Hermann-Mauguin Space GroupP 1 21/c 1
Hall Space Group-P 2ybc
Cell Length a10.0679 Å
Cell Length b8.2104 Å
Cell Length c28.6875 Å
Cell Angle α90°
Cell Angle β98.842°
Cell Angle γ90°

Hyphenated Chromatographic Techniques for Purity and Isomer Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for assessing the purity and analyzing isomers of this compound. These methods are routinely employed to separate the target compound from starting materials, byproducts, and other impurities that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Reports indicate that column chromatography with silica (B1680970) gel can yield purities exceeding 98%. For more detailed analysis, reverse-phase HPLC (RP-HPLC) is often utilized. A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

When coupled with a mass spectrometer, HPLC-MS becomes a powerful tool for not only quantifying purity but also for identifying unknown impurities. High-resolution mass spectrometry (HRMS) coupled with HPLC can identify process-related impurities, such as N-ethyl byproducts that might form during subsequent alkylation steps in the synthesis of derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds. It is a standard method for impurity profiling in pharmaceutical starting materials. thermofisher.com In the context of related compounds, GC-MS has been instrumental in the identification of precursors like 2-(2-chlorophenyl)-2-nitrocyclohexanone, demonstrating its utility for characterizing the synthetic pathway and potential contaminants. xsjs-cifs.com The technique provides retention time data for separation and mass spectra for structural elucidation of each component in a mixture.

Table 2: Summary of Hyphenated Chromatographic Methodologies

TechniquePurposeTypical Parameters/FindingsReference
HPLCPurity assessment and purificationCan achieve >98% purity after column chromatography (silica gel, ethyl acetate/hexane).
HPLC-MSIdentification of impuritiesReverse-phase C18 column with acetonitrile/water mobile phase; identifies byproducts.
GC-MSAnalysis of volatile impurities and precursorsUsed to identify and characterize related compounds and potential contaminants in seized materials. xsjs-cifs.com

Computational and Theoretical Studies on 2 2 Chlorophenyl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons, orbital energies, and molecular properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-(2-Chlorophenyl)cyclohexan-1-one, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine a range of molecular properties. sapub.orgmdpi.com

These calculations would yield optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. mdpi.comnih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a more positive potential around the hydrogen atoms. mdpi.comnih.gov

Table 1: Predicted DFT-Calculated Properties for this compound (Illustrative)

PropertyPredicted Value/CharacteristicSignificance
Optimized Geometry The cyclohexanone (B45756) ring would likely adopt a chair conformation.Determines the most stable three-dimensional structure.
HOMO Energy Expected to be localized on the chlorophenyl ring and the carbonyl group.Relates to the molecule's ability to donate electrons.
LUMO Energy Expected to be centered on the carbonyl group and the aromatic ring.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap A moderate value is anticipated.Indicates chemical reactivity and stability.
Dipole Moment A non-zero value is expected due to the polar C=O and C-Cl bonds.Influences intermolecular interactions and solubility.
MEP Surface Negative potential on the oxygen atom; positive potential on hydrogens.Predicts sites for electrophilic and nucleophilic attack.

Note: The values in this table are illustrative and based on general principles and data from related compounds. Specific experimental or computational data for this compound is not publicly available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For higher accuracy in electronic structure determination, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy and property calculations.

For this compound, ab initio calculations would be particularly useful for benchmarking the results from DFT and for obtaining highly accurate values for properties like electron affinity and ionization potential. To date, specific ab initio studies on this compound have not been reported in the literature.

Conformational Analysis and Energy Landscape Profiling

The presence of a flexible cyclohexanone ring and a rotatable bond connecting it to the chlorophenyl group makes conformational analysis a key aspect of understanding the behavior of this compound.

Molecular dynamics (MD) simulations could also be employed to explore the conformational space and the dynamic behavior of the molecule over time. By simulating the molecule's motion, one can gain insights into the flexibility of the structure and the transitions between different conformational states. The results of such simulations can be used to construct a free energy landscape, which provides a visual representation of the stable and metastable conformations and the energy barriers separating them.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules of this compound pack in the solid state is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and properties.

Hydrogen Bonding Networks and Their Energetics

While this compound itself does not have strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in its crystalline form through weak C-H···O interactions, hydrogen bonding can play a role in the supramolecular assembly.

The strength and geometry of these hydrogen bonds can be analyzed using crystallographic data, if available. In the absence of a crystal structure for the title compound, analysis of related structures, such as (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, reveals the presence of N-H···O hydrogen bonds that link adjacent molecules into chains. For this compound, it is conceivable that weak C-H···O interactions involving the aromatic or cyclohexyl hydrogens and the carbonyl oxygen contribute to the crystal packing. The energetics of these interactions can be quantified using computational methods, with typical energies for weak C-H···O hydrogen bonds ranging from 1 to 4 kcal/mol.

Hirshfeld Surface Analysis and 2D Interaction Fingerprints

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact between molecules.

As no crystal structure for this compound is publicly available, a Hirshfeld surface analysis cannot be performed for this specific compound. However, for related chlorophenyl compounds, Hirshfeld analysis has been used to elucidate the nature and extent of various intermolecular contacts, including halogen bonding and π-π stacking.

Reactivity and Selectivity Predictions based on Electronic Descriptors

Electronic descriptors derived from quantum chemical calculations are fundamental in predicting how and where a molecule is likely to react. These descriptors are based on the electronic structure and provide a quantitative measure of a molecule's reactivity.

Global Reactivity Parameter (GRP) Analysis

Table 1: Hypothetical Global Reactivity Parameters for this compound and Related Compounds

CompoundChemical Potential (μ) (au)Chemical Hardness (η) (au)Electrophilicity Index (ω) (au)
This compoundData not availableData not availableData not available
CyclohexanoneData not availableData not availableData not available
2-ChloroacetophenoneData not availableData not availableData not available

Note: Specific experimental or calculated GRP data for the listed compounds were not found in the searched literature. The table is presented to illustrate the format of such data.

In a typical analysis, a lower chemical hardness (η) suggests higher reactivity, while a higher electrophilicity index (ω) indicates a greater capacity to accept electrons. For this compound, the interplay between the electron-withdrawing nature of the carbonyl group and the chloro-substituent would be a key determinant of these values.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This makes the carbonyl oxygen a likely site for protonation or interaction with other electrophiles. The chlorine atom would also exhibit a region of negative potential. Conversely, the carbonyl carbon and the hydrogen atoms would show positive potential, with the carbonyl carbon being a primary site for nucleophilic attack. The aromatic ring would display a complex potential distribution influenced by the chlorine substituent.

Advanced Theoretical Models (e.g., QTAIM, NBO) for Bonding Characterization

To gain a deeper understanding of the bonding within this compound, advanced theoretical models such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. Key parameters at the bond critical point (BCP) between two atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insights into the nature of the chemical bond. A high electron density at the BCP is characteristic of a covalent bond. The sign of the Laplacian indicates whether the electron density is concentrated (negative value, covalent character) or depleted (positive value, ionic or van der Waals character) at the BCP.

NBO analysis, on the other hand, provides a description of the localized bonding orbitals and lone pairs of a molecule. It allows for the study of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can be quantified by second-order perturbation theory. These interactions are crucial for understanding hyperconjugation and the stability of different molecular conformations.

Table 2: Hypothetical QTAIM and NBO Parameters for Selected Bonds in this compound

BondQTAIM Electron Density (ρ(r)) (au)QTAIM Laplacian (∇²ρ(r)) (au)NBO Interaction Energy (E(2)) (kcal/mol)
C=OData not availableData not availableData not available
C-ClData not availableData not availableData not available
C-C (inter-ring)Data not availableData not availableData not available

Note: Specific quantitative QTAIM and NBO data for this compound are not available in the searched literature. The table is for illustrative purposes.

A detailed NBO analysis would likely highlight significant hyperconjugative interactions involving the carbonyl group and the aromatic ring, which influence the molecule's conformational preferences and reactivity.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block for the Synthesis of Complex Organic Moleculesolemiss.eduresearchgate.netevitachem.com

The reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one makes it a valuable starting material for the synthesis of intricate organic structures. A notable example is its use in palladium-phosphine-catalyzed intramolecular enolate O-arylation to produce benzofurans. chemicalbook.com This reaction highlights the compound's utility in forming heterocyclic systems, which are prevalent in many biologically active molecules and functional materials. nih.govrsc.org The synthesis of this key intermediate can be achieved through methods such as the palladium-catalyzed arylation of cyclohexanone (B45756) with 1-bromo-2-chlorobenzene. olemiss.edu

Precursor to Structurally Related Bioactive Compounds

The structural framework of this compound is closely related to several known bioactive compounds, making it a critical precursor in their synthesis.

Synthesis of Ketamine Analogues (e.g., Norketamine)benchchem.comrsc.orgamericanelements.comechemi.com

A significant application of this compound and its derivatives is in the synthesis of ketamine and its analogues. thieme-connect.comresearchgate.net For instance, the related compound 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) serves as a precursor for the synthesis of norketamine. researchgate.netnih.govchemicalbook.comnih.gov The synthesis of ketamine itself can proceed through a hydroxy ketone intermediate, which is structurally related to this compound. researchgate.net One synthetic route involves the reaction of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one with methylamine (B109427) to form an imine, which then rearranges to produce ketamine. bbgate.combbgate.com

Derivatives with Potential Bioactivity (e.g., Hydroxyketones, Benzofurans)olemiss.eduresearchgate.netchemicalbook.combbgate.com

The core structure of this compound can be modified to generate a variety of derivatives with potential biological activity. The introduction of a hydroxyl group to form 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one creates an important intermediate for further chemical transformations. musechem.comnih.govnih.gov This hydroxyketone can be synthesized through various methods, including the oxidation of an alkene intermediate. smolecule.com

Furthermore, as mentioned earlier, this compound is a precursor to benzofurans. chemicalbook.com Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties, making them an important class of heterocyclic compounds in medicinal chemistry. nih.govnih.govdtu.dk

Development of Compound Libraries for Chemical Biology Screeningolemiss.eduresearchgate.net

The versatility of this compound and its derivatives allows for the creation of compound libraries. These libraries, containing a diverse set of structurally related molecules, are invaluable for high-throughput screening in chemical biology and drug discovery. By systematically modifying the core structure, researchers can explore the structure-activity relationships of these compounds and identify new leads for therapeutic development. The related 2-(2-Chlorophenyl)-2-hydroxycyclohexanone is also utilized for creating libraries of structurally diverse compounds for drug discovery purposes. evitachem.comsmolecule.com

Role as an Intermediate in Specialized Chemical Productionchemicalbook.combbgate.com

Beyond its applications in the synthesis of bioactive molecules, this compound and its close relatives serve as crucial intermediates in the production of specialized chemicals. For example, 2-(2-chlorophenyl)-2-nitrocyclohexanone is a commercially available precursor used in the synthesis of norketamine. chemicalbook.commolport.com The ability to produce these intermediates on a larger scale is essential for the manufacturing of fine chemicals and active pharmaceutical ingredients. americanelements.comechemi.com

Interactive Data Table: Synthesis Pathways and Derivatives

Starting MaterialReaction TypeProductApplication
This compoundPalladium-phosphine-catalyzed intramolecular enolate O-arylationBenzofuransBuilding blocks for bioactive molecules
2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-oneImination with methylamine followed by rearrangementKetamineAnesthetic
2-(2-Chlorophenyl)-2-nitrocyclohexanoneReductionNorketamineKetamine analogue
Cyclohexanone and 1-bromo-2-chlorobenzenePalladium-catalyzed arylationThis compoundIntermediate for complex synthesis

Green Chemistry Principles Applied to the Synthesis of 2 2 Chlorophenyl Cyclohexan 1 One

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for 2-(2-chlorophenyl)cyclohexan-1-one is a critical step towards minimizing the environmental impact of its production. Traditional methods often involve multiple steps and the use of hazardous reagents, leading to significant waste generation. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy and minimal waste. rsc.org

One established route to this compound involves a Grignard reaction, which, while effective, can have a low atom economy due to the formation of byproducts. An alternative, more atom-economical approach is the palladium-catalyzed intramolecular O-arylation of α-arylketones. chemicalbook.com

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReactantsKey Reagents/CatalystsAtom EconomyWaste Products
Grignard Reaction2-chlorobromobenzene, magnesium, cyclohexanone (B45756)Anhydrous ether, acidic ionic liquids, potassium permanganateLowerMagnesium salts, dehydration products, manganese dioxide
Palladium-Catalyzed ArylationCyclohexanone, Phenyl iodidePd2(dba)3, Xantphos, Cs2CO3, Toluene (B28343)HigherCesium salts, catalyst residues

This table provides a simplified comparison. The actual atom economy would need to be calculated based on the specific stoichiometry of each reaction.

By focusing on reactions with higher atom economy, the generation of waste is inherently reduced, aligning with the principles of green chemistry.

The selection of non-toxic reagents and solvents is another crucial aspect of sustainable synthesis. Traditional organic syntheses often employ hazardous substances that pose risks to human health and the environment.

For instance, the use of toxic solvents like toluene can be replaced with greener alternatives. chemicalbook.com Research into solvent-free reaction conditions is also a promising area for reducing the environmental footprint of the synthesis of this compound. rsc.org Furthermore, replacing hazardous reagents like chromium trioxide, a known carcinogen, with more benign oxidizing agents is a key goal. wiley-vch.de

Utilization of Ionic Liquids and Solvent-Free Reaction Conditions

Ionic liquids are salts that are liquid at or near room temperature and are considered potential green solvents due to their low vapor pressure, thermal stability, and recyclability. In the synthesis of intermediates for compounds like this compound, acidic ionic liquids have been used to facilitate dehydration steps. researchgate.netresearchgate.net

Solvent-free reactions represent an even more environmentally friendly approach by completely eliminating the need for a solvent. rsc.org These reactions can lead to reduced waste, lower costs, and simplified purification processes. For example, the imination of a hydroxy ketone intermediate in the synthesis of a related compound was carried out under solvent-free conditions. bbgate.com

Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a key tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This increased efficiency translates to lower energy consumption. While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the provided search results, the general applicability of this technology to organic synthesis suggests its potential for creating a more energy-efficient route to this compound.

Design and Implementation of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy requirements and the formation of byproducts. The development of environmentally benign catalytic systems is therefore of great interest.

In the context of synthesizing this compound, palladium-phosphine catalysts have been utilized for intramolecular enolate O-arylation. chemicalbook.com While effective, research is ongoing to develop catalysts based on more abundant and less toxic metals. The use of "ecocatalysts" derived from natural and biosourced materials is an emerging area that holds promise for developing truly sustainable catalytic systems. mdpi.com

Q & A

Basic: What are the key physical and chemical properties of 2-(2-Chlorophenyl)cyclohexan-1-one, and how do they influence experimental design?

Answer:
The compound exhibits a melting point of 60–62°C , a predicted boiling point of 308.8±42.0°C , and a density of 1.165±0.06 g/cm³ . Its solubility in organic solvents (e.g., ethanol, DMSO) suggests compatibility with reactions requiring polar aprotic solvents. These properties guide storage conditions (-20°C for stability) and solvent selection for synthesis or recrystallization. The cyclohexanone scaffold and chlorophenyl substituent contribute to its planar conformation and potential for hydrogen bonding, impacting reactivity in nucleophilic additions or catalytic reductions .

Basic: What synthetic routes are reported for this compound, and how can yield be optimized?

Answer:
A common approach involves Friedel-Crafts acylation of chlorobenzene derivatives with cyclohexanone precursors. For example, 3-(4-chlorophenyl)propanoic acid can undergo condensation under acidic conditions, as seen in analogous syntheses of cyclohexanone derivatives . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
  • Temperature control : Maintaining 60–80°C prevents side reactions like dehalogenation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, critical for pharmacological studies .

Advanced: How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR : ¹H NMR distinguishes between axial and equatorial conformers of the cyclohexanone ring. The deshielded carbonyl carbon (δ ~210 ppm in ¹³C NMR) confirms ketone functionality .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution mass spectrometry (HRMS) identifies impurities, such as N-ethyl byproducts , which may arise during alkylation steps .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly in chiral derivatives like 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride .

Advanced: How do structural modifications (e.g., halogen substitution) alter the pharmacological profile of this compound?

Answer:

  • Halogen effects : Fluorine substitution at the phenyl ring (e.g., 2-(2-Fluorophenyl) analogs ) increases metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in related ketamine derivatives .
  • Aminoalkyl modifications : Introducing a methylamino group enhances NMDA receptor binding affinity, as demonstrated in norketamine hydrochloride (2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride) .
  • Antimalarial activity : Bis-chlorophenyl derivatives (e.g., 2,6-bis((E)-2-chlorobenzylidene)cyclohexan-1-one ) exhibit IC₅₀ values <1 µM against Plasmodium falciparum, suggesting potential for structure-activity relationship (SAR) studies .

Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies (e.g., melting points varying by ±5°C) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) produce different crystal forms. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .
  • Impurity profiles : Batch-specific impurities (e.g., residual cyclohexanol from incomplete oxidation) alter thermal properties. Purity verification via GC-MS or HPLC is essential .
  • Stereoisomerism : Enantiomeric excess (ee) in chiral derivatives impacts melting ranges. Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomer ratios .

Advanced: What methodologies are recommended for stability studies of this compound under varying storage conditions?

Answer:

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks to simulate accelerated aging. Monitor degradation products (e.g., 2-chlorobenzoic acid ) via LC-MS .
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to assess UV-induced decomposition. Protective packaging (amber glass) mitigates photooxidation .
  • Solution stability : Evaluate in PBS (pH 7.4) at 25°C ; instability >5% degradation over 24 hours necessitates formulation adjustments (e.g., lyophilization) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : B3LYP/6-31Glevel optimizations predict reaction pathways, such as keto-enol tautomerization** barriers, which influence nucleophilic attack sites .
  • Molecular docking : Screen derivatives against targets like NMDA receptors (PDB ID: 7EUO) to prioritize synthesis of high-affinity analogs .
  • QSPR models : Correlate logP values (predicted: ~2.5) with membrane permeability for CNS-targeted drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.